Oenthacid-4-(trifluormethyl)-umbelliferone

Description

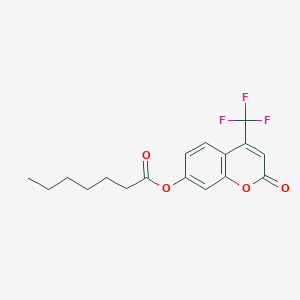

[2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate is a synthetic chromene-derived ester compound characterized by a coumarin-like scaffold (2-oxo-chromen core) substituted with a trifluoromethyl (-CF₃) group at the 4-position and a heptanoate ester moiety at the 7-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the heptanoate chain may influence solubility and bioavailability.

Properties

IUPAC Name |

[2-oxo-4-(trifluoromethyl)chromen-7-yl] heptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3O4/c1-2-3-4-5-6-15(21)23-11-7-8-12-13(17(18,19)20)10-16(22)24-14(12)9-11/h7-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVOMJBZDNKNSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

[2-oxo-4-(trifluoromethyl)chromen-7-yl] heptanoate is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This compound features a chromen-7-yl structure characterized by a trifluoromethyl group and an ester linkage derived from heptanoic acid, with a molecular formula of C15H15F3O3 and a molecular weight of approximately 288.34 g/mol. The unique structural components of this compound contribute to its potential therapeutic applications.

Biological Activities

Coumarin derivatives, including [2-oxo-4-(trifluoromethyl)chromen-7-yl] heptanoate, exhibit a range of biological activities that make them valuable in medicinal chemistry. Some notable activities include:

- Anticancer Activity : Compounds with similar chromenone structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. For instance, related compounds have demonstrated IC50 values as low as 0.47 μM against MCF-7 cells .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Studies indicate that structural modifications in related compounds can enhance their inhibitory effects on these enzymes .

The mechanism of action for [2-oxo-4-(trifluoromethyl)chromen-7-yl] heptanoate involves its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group is believed to enhance binding affinity through pi-pi stacking interactions and hydrogen bonding with target proteins, which may lead to modulation of their activity .

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of various coumarin derivatives found that compounds similar to [2-oxo-4-(trifluoromethyl)chromen-7-yl] heptanoate exhibited significant activity against MCF-7 cells, demonstrating the potential for further development in cancer therapeutics .

- Inhibition of COX Enzymes : Research into the inhibition profiles of coumarin derivatives revealed that certain structural features significantly influence their effectiveness as COX inhibitors. Compounds with trifluoromethyl substitutions showed increased potency, suggesting that [2-oxo-4-(trifluoromethyl)chromen-7-yl] heptanoate may possess similar properties .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl acetate | C14H13F3O3 | Acetate instead of heptanoate | Anticancer activity with IC50 = 9.54 μM |

| 2-Methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl] prop-2-enamide | C16H15F3N1O3 | Contains an amide group | Cytotoxicity against various cancer lines |

| Oenthacid-4-(trifluoromethyl)-umbelliferone | C16H12F3O4 | Known for fluorescence properties | Potential applications in bioimaging |

This table illustrates how variations in functional groups influence the biological activity and chemical behavior of similar compounds.

Scientific Research Applications

Medicinal Chemistry

Coumarin derivatives, including [2-oxo-4-(trifluoromethyl)chromen-7-yl] heptanoate, have been extensively studied for their therapeutic potential. Their biological activities include:

- Antimicrobial Properties : Research has indicated that certain coumarin derivatives can exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

- Anticancer Activity : Studies have shown that coumarins can induce apoptosis in cancer cells and inhibit tumor growth. The specific interactions of [2-oxo-4-(trifluoromethyl)chromen-7-yl] heptanoate with cancer cell lines could provide insights into its anticancer efficacy.

- Anti-inflammatory Effects : Some coumarins possess anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Material Science

The unique chemical properties of [2-oxo-4-(trifluoromethyl)chromen-7-yl] heptanoate also make it valuable in material science:

- Fluorescent Materials : Due to its chromenone structure, this compound may exhibit fluorescence, making it suitable for applications in sensors and imaging technologies.

- Polymer Additives : The compound's reactivity can be leveraged to modify polymer properties, enhancing their performance in various applications.

Synthesis and Reactivity

The synthesis of [2-oxo-4-(trifluoromethyl)chromen-7-yl] heptanoate typically involves multi-step organic reactions. Key steps may include:

- Formation of the Chromenone Core : Initial synthesis often begins with the creation of the chromenone framework through cyclization reactions.

- Introduction of Functional Groups : Subsequent reactions introduce the trifluoromethyl and heptanoate moieties, which are crucial for the compound's biological activity and reactivity.

- Purification and Characterization : After synthesis, the compound is purified using techniques such as chromatography and characterized using NMR and mass spectrometry.

Interaction Studies

Understanding the binding affinity of [2-oxo-4-(trifluoromethyl)chromen-7-yl] heptanoate with various biological targets is essential for elucidating its mechanism of action. Interaction studies focus on:

- Enzyme Inhibition : Investigating how this compound interacts with specific enzymes can reveal its potential as a drug candidate.

- Receptor Binding : Assessing its affinity for various receptors can help determine its therapeutic applications in pharmacology.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of [2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate include:

| Compound Name | Substituents (Position) | Key Differences | Potential Applications |

|---|---|---|---|

| 7-Hydroxy-4-trifluoromethylcoumarin | -CF₃ (4), -OH (7) | Lack of ester moiety; higher polarity | Fluorescent probes, enzyme substrates |

| 4-Methyl-7-acetoxycoumarin | -CH₃ (4), -OAc (7) | Shorter acyl chain; reduced lipophilicity | Anticoagulant research |

| [2-oxo-4-phenylchromen-7-yl] Butyrate | -Ph (4), -C₃H₇COO (7) | Phenyl vs. CF₃; shorter ester chain | Photodynamic therapy studies |

Key Observations :

- Trifluoromethyl vs. Methyl/Phenyl : The -CF₃ group in the target compound improves resistance to oxidative metabolism compared to -CH₃ or -Ph groups .

- Ester Chain Length: Heptanoate (C7) esters generally exhibit prolonged half-lives compared to shorter chains (e.g., butyrate, C4) due to slower hydrolysis in vivo .

Physicochemical Properties

| Property | [2-oxo-4-CF₃-chromen-7-yl] Heptanoate | 7-Hydroxy-4-CF₃-coumarin | 4-Methyl-7-acetoxycoumarin |

|---|---|---|---|

| LogP | ~3.8 (predicted) | ~2.1 | ~1.9 |

| Solubility (mg/mL) | <0.1 (aqueous) | 1.2 | 0.8 |

| Melting Point (°C) | Not reported | 210–212 | 165–167 |

Analysis :

- The heptanoate ester contributes to higher LogP values, suggesting enhanced membrane permeability but poor aqueous solubility.

- Lack of experimental data for the target compound limits direct comparisons (e.g., melting points, crystallinity).

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing [2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve the trifluoromethyl group, chromen ring protons, and heptanoate chain signals. Compare chemical shifts with structurally related compounds (e.g., chromen-7-yl derivatives in ) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns aiding structural validation. For example, the trifluoromethyl group may exhibit distinct isotopic clusters .

- X-ray Crystallography : Employ SHELX (SHELXL) for crystal structure refinement. Use WinGX/ORTEP for visualizing anisotropic displacement parameters and validating bond lengths/angles (e.g., ). For derivatives, resolve potential disorder in the heptanoate chain using restraints .

Q. How can researchers purify [2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Optimize phase equilibrium using solvents like ethyl heptanoate (). Calculate distribution coefficients () and separation factors () for acidic impurities.

- Chromatography : Use reverse-phase HPLC with C18 columns, adjusting mobile phase polarity to resolve chromen-7-yl derivatives. Chiral columns (e.g., Chiralcel AD-H) may separate enantiomers if stereocenters are present () .

Advanced Research Questions

Q. How should researchers address discrepancies in -NMR data between synthetic batches of [2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate?

- Methodological Answer :

- Contradiction Analysis :

Solvent Effects : Verify if deuterated solvent (e.g., DMSO-d) induces shifts in the chromen ring protons.

Dynamic Equilibria : Check for keto-enol tautomerism at the 2-oxo position using variable-temperature NMR.

Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., hydrolyzed heptanoate chains) ( ) .

- Validation : Compare with crystallographic data (e.g., bond lengths from SHELXL refinements) to confirm structural integrity .

Q. What computational strategies predict the stability of [2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate under physiological conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation in aqueous buffers to assess ester bond hydrolysis rates. Parameterize the trifluoromethyl group’s electronegativity using DFT calculations (e.g., B3LYP/6-31G*) .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophiles (e.g., in enzyme-binding studies) ( ) .

Q. How can researchers optimize multi-step syntheses of [2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate to minimize racemization?

- Methodological Answer :

- Stepwise Control :

Chromen Ring Formation : Use acid-catalyzed cyclization under inert atmosphere to prevent oxidation.

Esterification : Employ Steglich esterification (DCC/DMAP) to avoid racemization at sensitive stereocenters ().

- In Situ Monitoring : Track reaction progress via -NMR to detect trifluoromethyl group stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.